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Compound of Interest

Compound Name: AZD5153

Cat. No.: B605766 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of AZD5153, a

potent and selective bivalent inhibitor of the bromodomain and extraterminal domain (BET)

family of proteins, specifically targeting BRD4.[1] Understanding the absorption, distribution,

metabolism, and excretion (ADME) of AZD5153 is critical for its development as a therapeutic

agent. This document summarizes key pharmacokinetic data from clinical and preclinical

studies, details experimental methodologies, and visualizes relevant pathways and workflows.

Core Pharmacokinetic Parameters
AZD5153 has been evaluated in a first-in-human, phase I clinical trial (NCT03205176) in

patients with relapsed/refractory malignant solid tumors and lymphoma. The study assessed

the safety, tolerability, and pharmacokinetics of orally administered AZD5153 as a monotherapy

and in combination with olaparib.[2][3]

Human Pharmacokinetics (Monotherapy)
The pharmacokinetic parameters of AZD5153 in adult patients following single and multiple

oral doses are summarized below. The data indicate that AZD5153 exhibits dose-proportional

increases in exposure (Cmax and AUC) with minimal accumulation upon repeated dosing.[4]

Table 1: Single-Dose Pharmacokinetic Parameters of AZD5153 in Adult Patients[4]
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Dose n
Tmax (h,
median)

Cmax
(nmol/L,
mean)

AUC
(nmol·h/L,
mean)

t1/2 (h,
mean)

2 mg QD 3 1.0 10.2 45.9 6.0

5 mg QD 3 1.0 25.8 134 6.0

10 mg QD 3 1.0 51.2 278 6.0

10 mg BID 5 1.0 60.7 289 6.0

15 mg BID 4 1.0 89.9 436 6.0

20 mg BID 7 1.5 118 587 6.0

30 mg QD 3 2.0 104 601 6.0

Abbreviations: n, number of patients; Tmax, time to maximum plasma concentration; Cmax,

maximum plasma concentration; AUC, area under the plasma concentration-time curve; t1/2,

terminal half-life; QD, once daily; BID, twice daily.

Table 2: Multiple-Dose Pharmacokinetic Parameters of AZD5153 in Adult Patients (Day 14)[4]

Dose n
Tmax (h,
median)

Cmax (nmol/L,
mean)

AUC
(nmol·h/L,
mean)

2 mg QD 3 1.0 10.1 48.2

5 mg QD 3 1.0 28.5 151

10 mg QD 3 1.0 58.0 311

10 mg BID 5 1.0 72.4 338

15 mg BID 4 1.0 101 502

20 mg BID 7 1.0 134 678

30 mg QD 3 1.0 119 682
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Abbreviations: n, number of patients; Tmax, time to maximum plasma concentration; Cmax,

maximum plasma concentration; AUC, area under the plasma concentration-time curve; QD,

once daily; BID, twice daily.

Preclinical Pharmacokinetics
While specific quantitative preclinical pharmacokinetic data (Cmax, AUC, bioavailability) for

AZD5153 in animal models such as mice and rats are not extensively published in a

comparative tabular format, preclinical studies have been crucial in establishing the dose-

exposure-response relationship and informing the starting dose for clinical trials.[2] Preclinical

xenograft models of various cancers, including acute myeloid leukemia, multiple myeloma, and

diffuse large B-cell lymphoma, have demonstrated tumor stasis or regression upon in vivo

administration of AZD5153.[1] In a study on human thyroid carcinoma, oral administration of

AZD5153 at well-tolerated doses significantly inhibited TPC-1 xenograft growth in SCID mice.

[5] Another study in a prostate cancer xenograft model also showed tumor growth inhibition

with oral AZD5153 administration.

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Absorption: Following oral administration, AZD5153 is rapidly absorbed, with a median time

to maximum plasma concentration (Tmax) ranging from 0.5 to 3 hours.[4]

Distribution: Information on the volume of distribution and tissue distribution in humans is not

explicitly detailed in the available literature.

Metabolism: The metabolic pathways of AZD5153 have not been fully elucidated in publicly

available literature. In vitro metabolism studies using liver microsomes or hepatocytes would

be necessary to identify the specific enzymes involved and the resulting metabolites.

Excretion: Renal excretion of unchanged AZD5153 is a minor pathway.[6]

Experimental Protocols
Bioanalytical Method for AZD5153 Quantification in
Human Plasma
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The concentration of AZD5153 in human plasma samples from the phase I clinical trial was

determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS)

method.

Protocol:

Sample Preparation: Plasma samples were subjected to a sample cleanup procedure.

Chromatography: Chromatographic separation was achieved on a reverse-phase HPLC

column.

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer

in the positive ion mode, employing multiple reaction monitoring (MRM).

Quantification: The concentration of AZD5153 was calculated by comparing the peak area

ratio of the analyte to an internal standard against a calibration curve.

Preclinical In Vivo Xenograft Study
Preclinical efficacy and pharmacokinetics of AZD5153 have been evaluated in various tumor

xenograft models. The following provides a general outline of such a study.

Protocol:

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously or

orthotopically implanted with human cancer cells.

Drug Administration: Once tumors reach a specified size, mice are treated with AZD5153,

typically via oral gavage, at various dose levels and schedules. A vehicle control group is

also included.

Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the

study, tumors may be excised and weighed. Immunohistochemical analysis of biomarkers

can also be performed.

Pharmacokinetic Sampling: For pharmacokinetic analysis, blood samples are collected at

predetermined time points after drug administration. Plasma is separated and stored for

bioanalysis.
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In Vitro Metabolism Assay (General Protocol)
While specific data for AZD5153 is not available, the metabolic stability of a compound like

AZD5153 would typically be assessed using the following in vitro methods.

Liver Microsomal Stability Assay:

Incubation: AZD5153 is incubated with liver microsomes (from human or animal species) in

the presence of NADPH (a cofactor for cytochrome P450 enzymes).

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g.,

acetonitrile).

Analysis: The concentration of the remaining parent drug is quantified by LC-MS/MS. The

rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.

Hepatocyte Metabolism Assay:

Cell Culture: Cryopreserved or fresh hepatocytes are cultured.

Incubation: AZD5153 is added to the hepatocyte culture medium and incubated for various

time points.

Sample Collection: Both the cells and the medium are collected to analyze the parent drug

and potential metabolites.

Analysis: LC-MS/MS is used to identify and quantify AZD5153 and its metabolites.

Visualizations
Signaling Pathway of AZD5153 Action
AZD5153 is a bivalent inhibitor of BRD4, a key epigenetic reader that regulates the

transcription of oncogenes. By binding to the bromodomains of BRD4, AZD5153 displaces it

from acetylated histones, leading to the downregulation of BRD4 target genes, including the

proto-oncogene MYC. This disruption of the transcriptional program ultimately inhibits tumor

cell growth and survival.[1][7]
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Caption: Mechanism of action of AZD5153 in inhibiting BRD4-mediated gene transcription.

Experimental Workflow: Bioanalytical Quantification of
AZD5153
The following diagram illustrates a typical workflow for the quantification of AZD5153 in plasma

samples using LC-MS/MS.
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Caption: Workflow for the quantification of AZD5153 in plasma samples.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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